molecular formula C15H22N2O2 B2355711 tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate CAS No. 953903-48-5

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate

Cat. No.: B2355711
CAS No.: 953903-48-5
M. Wt: 262.353
InChI Key: GFGYULDAOAYOAA-UHFFFAOYSA-N
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Description

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of quinoline and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1,2,3,4-tetrahydroquinoline in the presence of a suitable base and solvent . The reaction conditions may vary, but common solvents include 1,4-dioxane and bases such as cesium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate can undergo oxidation reactions, typically forming quinoline derivatives.

    Reduction: Reduction reactions may convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Reagents like or can be used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It may also serve as a building block for the synthesis of bioactive molecules .

Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the quinoline ring.

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGYULDAOAYOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953903-48-5
Record name tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate
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